molecular formula C15H12N4OS B2713119 N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide CAS No. 861209-98-5

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide

Cat. No.: B2713119
CAS No.: 861209-98-5
M. Wt: 296.35
InChI Key: OKKJBOCFFYKGMR-OUKQBFOZSA-N
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Description

N-[(E)-1,2-Dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide backbone substituted with a dicyanoethenyl group and a 2,5-dimethylpyrrole moiety. For instance, analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide () are synthesized via reactions between thiophenecarbonyl chloride and aromatic amines, followed by crystallization .

Properties

IUPAC Name

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-10-5-6-11(2)19(10)13(9-17)12(8-16)18-15(20)14-4-3-7-21-14/h3-7H,1-2H3,(H,18,20)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJBOCFFYKGMR-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(=C(C#N)NC(=O)C2=CC=CS2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C2=CC=CS2)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with a suitable dicyanoethenylating agent under controlled conditions to form the intermediate compound. This intermediate is then reacted with thiophene-2-carboxamide in the presence of a catalyst to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analog: N-(2-Nitrophenyl)Thiophene-2-Carboxamide

Key Differences and Similarities

  • Substituents: The target compound replaces the nitroaniline group in N-(2-nitrophenyl)thiophene-2-carboxamide with a dicyanoethenyl-dimethylpyrrole system. This substitution alters electronic delocalization and steric interactions.
  • Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the benzene and thiophene rings is 13.53°–8.50° . The dimethylpyrrole and dicyano groups in the target compound may increase planarity or steric hindrance, affecting molecular packing and crystallinity.
  • Bioactivity: While N-(2-nitrophenyl)thiophene-2-carboxamide is part of systematic studies on antibacterial/antifungal carboxamides , the target compound’s dicyano-pyrrole substituents could modulate its biological activity due to enhanced electron-withdrawing effects.

Table 1: Structural and Functional Comparison

Compound Substituents Dihedral Angle (Thiophene-Aryl) Key Applications
Target Compound Dicyanoethenyl, dimethylpyrrole Not reported Hypothesized bioactivity
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitroaniline 8.50°–13.53° Antimicrobial research
N-(2-Nitrophenyl)furan-2-carboxamide Nitroaniline (furan backbone) 9.71° Structural studies

Key Differences and Similarities

  • Synthesis: Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate () shares a cyanoethenyl group with the target compound. Its synthesis involves Bredereck’s reagent, yielding 72–94% products . This suggests that similar reagents or conditions might apply to the target compound’s dicyanoethenyl formation.
  • Functional Groups : The pyridine ring in this analog contrasts with the dimethylpyrrole group in the target compound. Pyridine’s electron-deficient nature may differ from pyrrole’s aromaticity, impacting solubility and reactivity.

Thiophene Derivatives: Substituent Effects

Examples from :

  • 2-(1,1-Dimethylethyl)-Thiophene (CAS 1689-78-7) and 2-(1,1-Dimethylethyl)-Thiophene (CAS 14383-50-7) feature bulky tert-butyl groups. These substituents increase hydrophobicity compared to the target compound’s polar dicyano and amide groups.

Table 2: Substituent Impact on Properties

Compound Substituent Key Property Influence
Target Compound Dicyanoethenyl Enhanced reactivity, polarity
2-(1,1-Dimethylethyl)-Thiophene tert-Butyl Increased hydrophobicity
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitro Electron-withdrawing, bioactivity

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis may parallel methods in (Bredereck’s reagent) and (amide coupling), but experimental validation is needed.

Biological Activity

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide is a synthetic compound with potential applications in various biological contexts. Its unique structure, featuring a thiophene ring and dicyano groups, suggests diverse biological activities. This article reviews the compound's biological activity based on available research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H17N4OC_{15}H_{17}N_4O, with a molecular weight of 304.77 g/mol. The compound includes functional groups that may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H17N4O
Molecular Weight304.77 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that thiophene derivatives can possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study:
In vitro assays revealed that a related compound exhibited IC50 values in the micromolar range against human breast cancer cells (MCF7). This suggests potential for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of thiophene-based compounds have been explored in several studies. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene derivatives showed promising activity against Gram-positive and Gram-negative bacteria.

Research Findings:
A study indicated that derivatives of similar structure exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging research suggests that pyrrole-containing compounds may exhibit neuroprotective effects. The modulation of neurotransmitter systems could be a mechanism through which these compounds exert their effects.

Case Study:
In vivo studies using rodent models demonstrated that administration of related compounds improved cognitive function and reduced neuroinflammation markers.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Cell Proliferation: Compounds may interfere with cell cycle progression.
  • Induction of Apoptosis: Activation of apoptotic pathways in cancer cells.
  • Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
  • Modulation of Receptor Activity: Interaction with specific receptors involved in neurotransmission or inflammation.

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